Desmethoxyyangonin
Overview
Description
Desmethoxyyangonin, also known as 5,6-dehydrokavain, is one of the six main kavalactones found in the Piper methysticum (kava) plant . It is a reversible inhibitor of monoamine oxidase B (MAO-B) and contributes to the increase of dopamine levels in the nucleus accumbens . This, along with several other catecholamines, may be responsible for the purported attention-promoting effects of kava .
Molecular Structure Analysis
Desmethoxyyangonin has a molecular formula of C14H12O3 . Its average mass is 228.243 Da and its monoisotopic mass is 228.078644 Da . The ChemSpider ID for Desmethoxyyangonin is 4438012 .Chemical Reactions Analysis
Desmethoxyyangonin has been found to interact with human Monoamine Oxidase-A and Oxidase-B . It displays about 30-fold higher affinity for MAO-B than MAO-A . The binding interactions of Desmethoxyyangonin in the active site of the MAO-A and MAO-B isoenzymes have been investigated through molecular modeling algorithms .Physical And Chemical Properties Analysis
Desmethoxyyangonin appears as a white to faint yellow powder . It has a density of 1.18 g/mL . Its melting point is 148 °C (298 °F; 421 K) and its boiling point is 440 °C (824 °F; 713 K) .Scientific Research Applications
Pharmacological Activity and Metabolism
Desmethoxyyangonin, a major pharmacological kavalactone found in Kava kava (Piper methysticum), exhibits significant activity in inducing CYP3A23, a key enzyme in drug metabolism. It functions through transcription activation, potentially via a PXR-independent or PXR-involved indirect mechanism (Ma et al., 2004). This compound also plays a role in the metabolism of kavalactones in rat liver microsomes, as studied in the context of enzyme kinetics and the identification of specific CYP enzymes involved in its metabolism (Fu, Rowe, & Ramzan, 2012).
Interaction with Monoamine Oxidase
Desmethoxyyangonin demonstrates a significant affinity for human monoamine oxidase-B (MAO-B), more so than MAO-A. Its inhibition kinetics suggest reversible binding, potentially making it therapeutically significant for treating neurodegenerative disorders like Parkinson's and Alzheimer's (Chaurasiya et al., 2017).
Anti-Inflammatory and Hepatoprotective Effects
A study on Alpinia pricei, a Formosan plant, identified desmethoxyyangonin (DMY) as an active compound with notable effects against inflammation and fulminant hepatitis in mice. It inhibits the proliferation of T cells and the activity of pro-inflammatory mediators, thereby protecting against acute hepatic damages and significantly improving survival rates in treated mice (Chou et al., 2013).
Role in Kava Lactone Precursors
Desmethoxyyangonin exists in a "locked-up" reserve form in kava roots, which can be regenerated under certain conditions. This highlights its significance in the biological activity of kava lactones (Naiker et al., 2006).
Chromatographic Analysis
Advanced chromatographic techniques have been developed for the analysis of desmethoxyyangonin, among other kavalactones, in various biological samples. These methods are crucial for understanding its distribution and pharmacokinetics in biological systems (Wang et al., 2018).
Future Directions
Desmethoxyyangonin may have important therapeutic significance for the treatment of neurodegenerative disorders, such as Parkinson’s disease and Alzheimer’s disease . Its selective reversible inhibition of MAO-B compared to MAO-A has led to investigations on its interactions with the human MAO-A and MAO-B .
properties
IUPAC Name |
4-methoxy-6-[(E)-2-phenylethenyl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJNZYHGRUXBS-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4033390 | |
Record name | Desmethoxyyangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Demethoxyyangonin | |
CAS RN |
15345-89-8, 1952-41-6, 26531-51-1 | |
Record name | Desmethoxyyangonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15345-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dehydrokawain | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethoxyyangonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015345898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC112161 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC68686 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desmethoxyyangonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4033390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEMETHOXYYANGONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2MBQ8QRUN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 140 °C | |
Record name | 5,6-Dihydro-5-hydroxy-6-methyl-2H-pyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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